molecular formula C18H16O7 B192242 Ayanin CAS No. 572-32-7

Ayanin

Cat. No. B192242
CAS RN: 572-32-7
M. Wt: 344.3 g/mol
InChI Key: KPCRYSMUMBNTCK-UHFFFAOYSA-N
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Description

Ayanin is an O-methylated flavonol, a type of flavonoid. It is the 3,7,4’-tri-O-methylated derivative of quercetin. It can be found in Croton schiedeanus .


Synthesis Analysis

Ayanin can be synthesized . The enzyme 3,7-dimethylquercetin 4’-O-methyltransferase uses S-adenosyl methionine and rhamnazin to produce S-adenosylhomocysteine and ayanin .


Molecular Structure Analysis

The molecular formula of Ayanin is C18H16O7 . Its average mass is 344.315 Da and its monoisotopic mass is 344.089600 Da .


Chemical Reactions Analysis

The biosynthesis of Ayanin involves the enzyme 3,7-dimethylquercetin 4’-O-methyltransferase, which uses S-adenosyl methionine and rhamnazin to produce S-adenosylhomocysteine and ayanin .


Physical And Chemical Properties Analysis

Ayanin has a molar mass of 344.32 g/mol and a density of 1.45±0.1 g/cm3 . Its melting point is 173℃ .

Scientific Research Applications

  • Ayanin has shown a protective cardiovascular effect by decreasing blood pressure and heart rate, mainly through the nitric oxide/cyclic guanosine monophosphate (NO/cGMP) pathway, without acute toxic effects. This suggests its potential benefits in cardiovascular diseases (Guerrero et al., 2002).

  • It effectively suppresses ovalbumin-induced airway hyperresponsiveness, suggesting its potential for treating allergic asthma. Ayanin significantly attenuated enhanced pause value induced by methacholine in sensitized and challenged mice and suppressed increases in inflammatory cells and cytokines in bronchoalveolar lavage fluid (Lee et al., 2010).

  • Ayanin induces endothelium-dependent relaxation in rat aorta, mainly related to the nitric oxide/cGMP pathway. This indicates its role in vascular relaxation, which could have implications for hypertension treatment (Carrón et al., 2010).

  • Ayanin diacetate induces cell death selectively in leukemia cells, making it a potential candidate for cancer treatment. It induces apoptosis, is associated with the loss of mitochondrial membrane potential, and amplifies cell death when combined with TRAIL (Marrero et al., 2012).

  • Ayanin and another flavonoid (DMQ) from Croton schiedeanus have shown synergistic vasodilator properties in isolated aortic rings from rats. This suggests their potential combined use over the whole extract for vasodilator purposes, which could be advantageous in developing treatments for vascular diseases (Guerrero Pabón et al., 2021).

Safety And Hazards

When handling Ayanin, avoid breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

properties

IUPAC Name

5-hydroxy-2-(3-hydroxy-4-methoxyphenyl)-3,7-dimethoxychromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16O7/c1-22-10-7-12(20)15-14(8-10)25-17(18(24-3)16(15)21)9-4-5-13(23-2)11(19)6-9/h4-8,19-20H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPCRYSMUMBNTCK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=C(C(=O)C3=C(C=C(C=C3O2)OC)O)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20205833
Record name Ayanin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20205833
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

344.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ayanin

CAS RN

572-32-7
Record name Ayanin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=572-32-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ayanin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000572327
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ayanin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20205833
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name AYANIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YA465UF3LK
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
550
Citations
R Carrón, E Sanz, P Puebla, ML Martín… - Colombia …, 2010 - scielo.org.co
… Introduction: This study shows the relaxant effect induced by ayanin in aorta rings from … Objectives: To identify possible action mechanisms of vascular relaxation induced by ayanin (…
Number of citations: 23 www.scielo.org.co
MF Guerrero, P Puebla, ML Martin, R Carron… - Planta …, 2002 - thieme-connect.com
… ip administration of ayanin up to a dose of 500 mg/kg. Our findings confirm that ayanin exerts … plant from which ayanin was isolated, might be beneficial in cardiovascular disease. …
Number of citations: 28 www.thieme-connect.com
M Jin, S Zhu, Y Tang, X Kong, X Wang, Y Li… - Biochemical …, 2023 - Elsevier
… Here, we found ayanin possessed the activity for inhibiting ClpP with … of ayanin, we examined the cytotoxicity of ayanin on A549 cells using MTT assays. The results showed that ayanin …
Number of citations: 3 www.sciencedirect.com
KV Rao, JA Owoyale - Journal of heterocyclic chemistry, 1976 - Wiley Online Library
Methylalion of the penlahydroxy flavone, quercetin, was observed to proceed in distinct stages. From the reaction mixture (methyl sulfale/potassium carbonate/acetone), the isolation of …
Number of citations: 28 onlinelibrary.wiley.com
FE King, TJ King, K Sellars - Journal of the Chemical Society …, 1952 - pubs.rsc.org
THE West African tree, Distemonanthus Benthamianus, is the source of a commercial timber known variously as ayan, movingui, or Nigerian satinwood. The heartwood is pale to bright …
Number of citations: 19 pubs.rsc.org
T Murata, E Selenge, K Suganuma, Y Asai… - Phytochemistry …, 2013 - Elsevier
… Namely, the aglycone moiety of 3 was ayanin and the glucopyranosyl moiety was determined on C-3′. The … These results established that 3 was ayanin 3′-O-β-D-glucopyranoside. …
Number of citations: 12 www.sciencedirect.com
FP Lee, CM Shih, HY Shen, CM Chen, CM Chen… - European journal of …, 2010 - Elsevier
… results, ayanin did not affect xylazine/ketamine-induced anesthesia, suggesting that ayanin has … In conclusion, the above results suggest that ayanin may have the potential for use in …
Number of citations: 7 www.sciencedirect.com
MT Marrero, S Estévez, G Negrín, J Quintana… - Biochemical and …, 2012 - Elsevier
… ayanin diacetate induces cell death selectively in leukemia cells without affecting the proliferation of normal lymphocytes. Incubation of human leukemia cells with ayanin … Ayanin …
Number of citations: 6 www.sciencedirect.com
L Li, JJ Liang, Y Liu, LJ Chen, WJ Zhang… - Latin American Journal …, 2014 - latamjpharm.org
… simultaneous determination of luteolin and ayanin, the two main components … ayanin and wogonin (internal standard, IS), respectively. The linear calibration curve of luteolin and ayanin …
Number of citations: 1 www.latamjpharm.org
MF Guerrero, P Puebla, R Carrón, ML Martın… - Journal of …, 2004 - Elsevier
… The possible cooperativity between diterpenoid compounds and the predominant flavonoid (ayanin) was studied. The vasorelaxant activity of cis-dehydrocrotonin and ayanin was …
Number of citations: 54 www.sciencedirect.com

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